molecular formula C23H27N7OS B10955232 6-cyclopropyl-N-[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10955232
M. Wt: 449.6 g/mol
InChI Key: WOOIZBYQOZOVDM-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes multiple heterocyclic rings and functional groups, making it a subject of interest for researchers aiming to develop new therapeutic agents or materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core pyrazolo[3,4-b]pyridine structure, followed by the introduction of the thiazole and pyrazole moieties through various coupling reactions. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-CYCLOPROPYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-CYCLOPROPYL-N-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1-ISOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H27N7OS

Molecular Weight

449.6 g/mol

IUPAC Name

6-cyclopropyl-N-[4-(1-ethyl-5-methylpyrazol-4-yl)-1,3-thiazol-2-yl]-3-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H27N7OS/c1-6-29-14(5)17(10-24-29)19-11-32-23(26-19)27-22(31)16-9-18(15-7-8-15)25-21-20(16)13(4)28-30(21)12(2)3/h9-12,15H,6-8H2,1-5H3,(H,26,27,31)

InChI Key

WOOIZBYQOZOVDM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CSC(=N2)NC(=O)C3=CC(=NC4=C3C(=NN4C(C)C)C)C5CC5)C

Origin of Product

United States

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